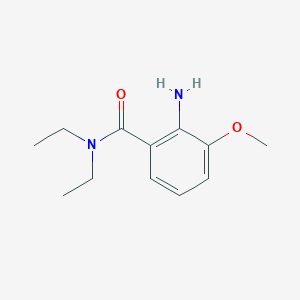

2-Amino-N,N-diethyl-3-methoxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

5081-22-1 |

|---|---|

Molecular Formula |

C12H18N2O2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-amino-N,N-diethyl-3-methoxybenzamide |

InChI |

InChI=1S/C12H18N2O2/c1-4-14(5-2)12(15)9-7-6-8-10(16-3)11(9)13/h6-8H,4-5,13H2,1-3H3 |

InChI Key |

BIXROOGXQSNYSM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C(=CC=C1)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino N,n Diethyl 3 Methoxybenzamide

Established Synthetic Pathways to 2-Amino-N,N-diethyl-3-methoxybenzamide

The traditional synthesis of this compound typically begins with a suitable precursor, such as 2-Amino-3-methoxybenzoic acid, and proceeds through key functional group transformations and the formation of the core benzamide (B126) structure.

Precursor Synthesis and Functional Group Interconversions (e.g., from 2-Amino-3-methoxybenzoic acid)

The primary precursor for the synthesis of this compound is 2-Amino-3-methoxybenzoic acid. nih.govmedchemexpress.com This starting material possesses the requisite amino and methoxy (B1213986) groups at the desired positions on the benzene (B151609) ring. The synthesis commences with the activation of the carboxylic acid group of 2-Amino-3-methoxybenzoic acid. This activation is a critical step to facilitate the subsequent amidation reaction. Common methods for carboxylic acid activation involve converting it into a more reactive species, such as an acyl chloride or an activated ester. For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride can effectively generate the corresponding acyl chloride. nih.gov

Amidation Reactions for Benzamide Core Formation

The formation of the benzamide core is achieved through an amidation reaction between the activated 2-Amino-3-methoxybenzoic acid derivative and diethylamine (B46881). This nucleophilic acyl substitution reaction is a fundamental process in organic synthesis. The activated carboxylic acid derivative readily reacts with diethylamine, where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated acid. This is followed by the elimination of a leaving group (e.g., a chloride ion in the case of an acyl chloride) to yield the final product, this compound. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. nih.govresearchgate.net

Alternatively, direct coupling methods can be employed, where the carboxylic acid and the amine are reacted in the presence of a coupling reagent. These reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP), activate the carboxylic acid in situ, allowing for a direct and efficient amidation process under milder conditions.

Advanced Synthetic Strategies and Catalysis Applied to Benzamide Derivatives

Modern synthetic chemistry offers a range of advanced strategies for the functionalization of benzamide derivatives. These methods, including directed ortho-metalation, transition metal-catalyzed C-H activation, and oxidative coupling, provide powerful tools for introducing further complexity and diversity into the benzamide scaffold.

Directed Ortho-Metalation (DoM) Strategies for Ring Functionalization

Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In the context of benzamide derivatives, the amide group serves as a potent directed metalation group (DMG). The DMG interacts with an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct the deprotonation of the aromatic ring at the position ortho to the amide group. wikipedia.orgacs.orguwindsor.ca This generates a lithiated intermediate that can then be quenched with various electrophiles to introduce a wide range of substituents at the ortho position.

For a substrate like this compound, the N,N-diethylamide group would direct lithiation to the C6 position. Subsequent reaction with an electrophile would yield a 6-substituted-2-amino-N,N-diethyl-3-methoxybenzamide derivative. The choice of electrophile determines the nature of the substituent introduced, allowing for the synthesis of a diverse library of compounds.

| Directed Metalation Group (DMG) | Position of Metalation | Potential Electrophiles |

| -CONEt₂ | C6 | Alkyl halides, Aldehydes, Ketones, CO₂, Silyl halides |

| -OMe | C2 or C4 | |

| -NH₂ | C3 or C6 |

This table illustrates the directing effect of different functional groups in a hypothetical DoM reaction on a benzamide scaffold.

Transition Metal-Catalyzed C-H Activation and Functionalization (e.g., Rh(III)-catalyzed methods)

Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical method for the functionalization of unactivated C-H bonds. cjcatal.com Rhodium(III)-catalyzed C-H activation has been particularly successful for the modification of benzamide derivatives. nih.govacs.orgnih.govmdpi.com In these reactions, the amide group often acts as a directing group, facilitating the coordination of the rhodium catalyst and subsequent C-H bond cleavage at the ortho position.

The resulting rhodacycle intermediate can then participate in a variety of coupling reactions with different partners, such as alkenes, alkynes, or other coupling reagents, to introduce new functional groups. nih.govnih.gov This methodology allows for the direct and selective introduction of substituents onto the aromatic ring of benzamides, often with high functional group tolerance and under relatively mild reaction conditions.

| Catalyst System | Coupling Partner | Type of Functionalization |

| [Rh(III)] | Alkenes | Olefination nih.gov |

| [Rh(III)] | Alkynes | Annulation, Isoquinolone synthesis nih.gov |

| [Rh(III)] | Quinones | Arylation cjcatal.com |

This table summarizes examples of Rh(III)-catalyzed C-H functionalization reactions applicable to benzamide derivatives.

Oxidative Coupling Approaches for Amide Synthesis

Oxidative coupling reactions provide an alternative and increasingly popular route for the synthesis of amides. These methods often involve the direct coupling of alcohols or aldehydes with amines in the presence of a catalyst and an oxidant. acs.orgnih.govorganic-chemistry.org For instance, copper-catalyzed aerobic oxidative coupling of an appropriate alcohol and diethylamine could potentially lead to the formation of the desired benzamide. nih.gov

Visible-light-mediated photoredox catalysis has also been employed for oxidative amide synthesis. nih.gov These methods offer green and sustainable alternatives to traditional amidation protocols, often proceeding under mild conditions and utilizing air or molecular oxygen as the terminal oxidant. nih.gov While not a direct functionalization of a pre-existing benzamide, these methods represent an advanced strategy for the construction of the amide bond itself.

Radical Cascade Cross-Coupling Methodologies

Radical cascade reactions represent a powerful strategy in modern organic synthesis for the rapid construction of complex molecular architectures from simple precursors. These reactions proceed through a sequence of intramolecular and/or intermolecular radical processes, forming multiple bonds in a single operation. While specific examples detailing radical cascade cross-coupling methodologies for this compound are not extensively documented, the principles can be applied to its structural motifs.

Generally, such a cascade could be initiated by the formation of a radical at a position ortho or para to the activating amino group. Methodologies involving synergistic photoredox and Brønsted acid catalysis have enabled asymmetric three-component radical cascade reactions to generate complex α-amino acid derivatives. acs.org This approach involves a sequence of radical addition, ring-opening, and radical-radical coupling events. acs.org Another strategy involves the metal-free radical cyclization of amino acid-tethered 1,6-enynones with sulfonyl hydrazides, which allows for the synthesis of highly functionalized succinimide (B58015) derivatives. nih.govresearchgate.net These methods highlight the potential for developing novel transformations for amino-substituted benzamides, enabling the construction of diverse and complex molecular scaffolds through controlled radical pathways.

Derivatization and Analog Synthesis of this compound

Structural Modifications at the Benzene Ring Amino Group

The primary amino group on the benzene ring of this compound is a key site for structural modification, allowing for the synthesis of a wide array of derivatives. Common derivatization techniques target the nucleophilicity of this group.

Acylation: The amino group can be readily acylated using various reagents such as acyl chlorides or anhydrides. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding acetamide (B32628) derivative. This modification can influence the electronic properties and steric profile of the molecule.

Alkylation: N-alkylation can be achieved through reactions with alkyl halides. Reductive amination, involving condensation with an aldehyde or ketone followed by reduction, is another effective method for introducing alkyl substituents. For example, selective N-monomethylation can be performed by treatment with a benzaldehyde (B42025) derivative followed by reductive N-methylation with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride (NaBH₃CN). google.com

Silylation: For analytical purposes, such as gas chromatography, the polar amino group can be derivatized using silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form more volatile tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

Derivatization for Analysis: For liquid chromatography-mass spectrometry (LC-MS) analysis, reagents like diethyl ethoxymethylenemalonate (DEEMM) can be used for pre-column derivatization. nih.govresearchgate.net This enhances chromatographic retention and detection sensitivity. nih.govresearchgate.net

These modifications allow for the fine-tuning of the compound's physicochemical properties.

Structural Modifications at the Benzene Ring Methoxy Group

The methoxy group at the 3-position offers another handle for derivatization, primarily through demethylation to reveal a hydroxyl group. This transformation significantly alters the polarity and hydrogen-bonding capabilities of the molecule.

The most common method for cleaving the methyl ether is by treatment with strong Lewis acids, such as boron tribromide (BBr₃), typically in an inert solvent like dichloromethane (B109758) at low temperatures. mdpi.comnih.gov The resulting phenolic hydroxyl group is a versatile functional group that can undergo a variety of subsequent reactions:

O-Alkylation: The phenol (B47542) can be alkylated to introduce different ether linkages by reacting it with alkyl halides in the presence of a base.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides can form ester derivatives.

Re-methylation with Isotopes: The hydroxyl group could be re-methylated using isotopically labeled methylating agents (e.g., ¹³CH₃I or CD₃I) for use in metabolic or mechanistic studies.

The conversion of the methoxy to a hydroxyl group is a key step in creating analogs with potentially different biological activities and properties.

Alterations to the N,N-Diethylamide Moiety

Varying the substituents on the amide nitrogen provides a straightforward method for creating a library of analogs. This is typically achieved by modifying the synthesis of the parent compound, starting from 2-amino-3-methoxybenzoic acid. The standard approach involves activating the carboxylic acid, followed by coupling with a desired primary or secondary amine.

Common coupling reagents include thionyl chloride (to form an acyl chloride intermediate) or carbodiimides. An alternative method uses 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid, which then reacts with the amine to form the amide. researchgate.net This allows for the synthesis of a diverse set of amides. researchgate.net

| Amine Reagent | Resulting Amide Moiety | Potential Analog Structure |

|---|---|---|

| Dimethylamine | -C(O)N(CH₃)₂ | 2-Amino-N,N-dimethyl-3-methoxybenzamide |

| Dipropylamine | -C(O)N(CH₂CH₂CH₃)₂ | 2-Amino-N,N-dipropyl-3-methoxybenzamide |

| Pyrrolidine | -C(O)N(CH₂)₄ | (2-Amino-3-methoxyphenyl)(pyrrolidin-1-yl)methanone |

| Piperidine | -C(O)N(CH₂)₅ | (2-Amino-3-methoxyphenyl)(piperidin-1-yl)methanone |

| Morpholine | -C(O)N(CH₂CH₂OCH₂CH₂) | (2-Amino-3-methoxyphenyl)(morpholino)methanone |

Introduction of Halogenated Substituents for Analog Development

Introducing halogen atoms onto the aromatic ring is a common strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability. For this compound, electrophilic aromatic substitution can be used to install halogen substituents. The activating nature of the amino and methoxy groups directs substitution primarily to the ortho and para positions (C4, C5, and C6).

Common halogenating agents for this purpose include:

N-Chlorosuccinimide (NCS) for chlorination. researchgate.net

N-Bromosuccinimide (NBS) for bromination. researchgate.netresearchgate.net

N-Iodosuccinimide (NIS) for iodination. researchgate.netresearchgate.net

The reaction conditions, such as the solvent and temperature, can be optimized to control the degree and regioselectivity of halogenation. For instance, bromination of 2-aminobenzamides with NBS can yield mono- or di-brominated products depending on the stoichiometry. researchgate.net The synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been achieved in a one-pot process starting from 2-amino-3-methylbenzoic acid, with the final halogenation step using NCS, NBS, or NIS. researchgate.net This demonstrates a feasible route for producing halogenated analogs of the target compound.

| Reagent | Halogen Introduced | Example Product Name |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Chlorine (Cl) | 2-Amino-5-chloro-N,N-diethyl-3-methoxybenzamide |

| N-Bromosuccinimide (NBS) | Bromine (Br) | 2-Amino-5-bromo-N,N-diethyl-3-methoxybenzamide |

| N-Iodosuccinimide (NIS) | Iodine (I) | 2-Amino-5-iodo-N,N-diethyl-3-methoxybenzamide |

Spectroscopic Characterization and Structural Elucidation of 2 Amino N,n Diethyl 3 Methoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the determination of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of 2-Amino-N,N-diethyl-3-methoxybenzamide would exhibit distinct signals corresponding to the aromatic protons, the diethylamino group protons, the methoxy (B1213986) group protons, and the amino group protons.

The chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The protons of the diethylamino group will likely appear as two distinct signals, a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling. The methoxy group protons would appear as a sharp singlet, while the amino group protons would likely present as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.5 | Multiplet |

| -OCH₃ | ~3.9 | Singlet |

| -N(CH₂CH₃)₂ | ~3.4 | Quartet |

| -NH₂ | 4.5 - 5.5 | Broad Singlet |

| -N(CH₂CH₃)₂ | ~1.2 | Triplet |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 168-172 ppm. The aromatic carbons will resonate in the region of 110-150 ppm, with their specific shifts influenced by the attached substituents (amino, methoxy, and amide groups). The carbon of the methoxy group will appear around 55-60 ppm. The methylene and methyl carbons of the diethylamino group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 168 - 172 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-OCH₃ | 145 - 155 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-C=O | 130 - 140 |

| -OCH₃ | 55 - 60 |

| -N(CH₂CH₃)₂ | 40 - 45 |

| -N(CH₂CH₃)₂ | 12 - 16 |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While ¹H and ¹³C NMR provide the basic structural framework, advanced NMR techniques can offer deeper insights into the stereochemistry and conformational preferences of the molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable in confirming the assignments of protons and carbons and establishing through-bond connectivities.

For instance, a COSY spectrum would show correlations between adjacent protons, confirming the coupling between the methylene and methyl protons of the diethylamino group and the connectivity of the aromatic protons. An HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, which would be crucial in definitively assigning the quaternary aromatic carbons and confirming the attachment of the substituents to the benzene ring.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to investigate the spatial proximity of protons. ipb.pt This would be particularly useful in determining the preferred conformation of the N,N-diethylamide group relative to the aromatic ring. NOE correlations between the diethylamino protons and the aromatic protons would provide evidence for specific rotational isomers. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds are characteristic of specific functional groups.

Characteristic Vibrational Frequencies of Amide Carbonyl Bonds

The amide functional group is a key feature of this compound. The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide. This band typically appears in the range of 1630-1680 cm⁻¹. The exact position of this band can be influenced by electronic and steric effects of the substituents on the aromatic ring.

Identification of Aromatic and Aliphatic Modes

In addition to the amide carbonyl stretch, the IR spectrum will display several other characteristic absorption bands. The N-H stretching vibrations of the primary amino group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹, while the C-H stretching vibrations of the aliphatic diethylamino and methoxy groups will appear just below 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic ring typically give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the aromatic amino group and the diethylamino group will also be present. Furthermore, the C-O stretching vibration of the methoxy group is expected to be observed in the fingerprint region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Amide (C=O) | Stretch | 1630 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-O (ether) | Stretch | 1000 - 1300 |

Note: These are predicted values and the actual spectrum may show additional bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula for this compound is C12H18N2O2. The theoretical exact mass of the neutral molecule and its protonated form ([M+H]+) are crucial for its identification.

| Identifier | Value |

| Molecular Formula | C12H18N2O2 |

| Theoretical Exact Mass (neutral) | 222.13683 u |

| Theoretical Exact Mass ([M+H]+) | 223.14411 u |

This data is theoretical and would be confirmed by experimental HRMS analysis.

The fragmentation of this compound in a mass spectrometer provides characteristic fragment ions that help to confirm its structure. The fragmentation pathways are predicted based on the known behavior of similar functional groups, such as aromatic amines, amides, and methoxy-substituted aromatic rings. hnxb.org.cnmiamioh.educhegg.com

Upon ionization, the molecular ion ([M]+•) is formed. A prominent fragmentation pathway for N,N-diethylbenzamides involves the cleavage of the C-N bond of the amide group. Alpha-cleavage is a dominant fragmentation mode for aliphatic amines. libretexts.org For aromatic amides, a key fragmentation is the loss of the diethylamino group. chegg.com

A plausible fragmentation pathway for this compound would involve the following steps:

Formation of the acylium ion: The initial molecular ion can undergo cleavage of the bond between the carbonyl carbon and the nitrogen atom, leading to the loss of a diethylamino radical and the formation of a stable acylium ion.

Loss of the methoxy group: Aromatic ethers can undergo cleavage of the C-O bond, leading to the loss of a methyl radical (•CH3) or a methoxy radical (•OCH3). miamioh.edu

Fragmentation of the aromatic ring: Aromatic amines can undergo characteristic ring fragmentation, including the loss of HCN. miamioh.edu

The predicted significant fragment ions are summarized in the table below.

| m/z (predicted) | Proposed Fragment Structure | Neutral Loss |

| 222 | [C12H18N2O2]+• | (Molecular Ion) |

| 150 | [C8H8NO2]+ | •N(C2H5)2 |

| 135 | [C7H5NO2]+• | •CH3 from methoxy group of fragment 150 |

| 122 | [C7H8NO]+ | CO from fragment 150 |

| 107 | [C6H5NO]+• | HCN from fragment 135 |

| 77 | [C6H5]+ | CO from fragment 105 (from a related benzamide) chegg.com |

| 72 | [N(C2H5)2]+ | [C8H8NO2]• |

Note: The fragmentation pattern is a prediction based on the fragmentation of structurally similar compounds and would require experimental verification.

Theoretical and Computational Chemistry Studies of 2 Amino N,n Diethyl 3 Methoxybenzamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental tools in computational chemistry, providing deep insights into the molecular structure and electronic properties of compounds. These methods are essential for understanding the behavior and reactivity of molecules at a subatomic level.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. A key application of DFT is molecular geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. This process provides precise information on bond lengths, bond angles, and dihedral angles.

For instance, a DFT study on the related compound 3-amino-4-methoxybenzamide (B96667) using the B3LYP/6-311++G** level of theory was performed to optimize its molecular structure. ias.ac.in Such a study would typically generate a table of optimized geometrical parameters.

Illustrative Data Table of Optimized Geometrical Parameters (for 3-amino-4-methoxybenzamide) (Note: This data is for a related isomer and not for 2-Amino-N,N-diethyl-3-methoxybenzamide)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C1-C2 | 1.402 |

| C2-C3 | 1.389 |

| C3-C4 | 1.401 |

| C1-N1 | 1.398 |

| C7=O1 | 1.245 |

| ∠(C2-C1-C6) | 119.5 |

| ∠(C1-C2-C3) | 120.3 |

| ∠(O1-C7-N2) | 122.1 |

Beyond geometry, DFT calculations also elucidate the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and intramolecular bonding within a molecule. nih.gov It provides a detailed picture of the Lewis structure of a molecule by analyzing the electron density. NBO analysis can identify significant orbital-orbital interactions and quantify their stabilization energies, offering insights into the nature of chemical bonds and non-covalent interactions.

In the study of 3-amino-4-methoxybenzamide, NBO analysis was employed to confirm the presence and nature of intramolecular hydrogen bonding. ias.ac.in The analysis typically reveals interactions between donor (filled) and acceptor (unfilled) orbitals, with the stabilization energy E(2) quantifying the strength of these interactions.

Illustrative Data Table of NBO Analysis (for 3-amino-4-methoxybenzamide) (Note: This data is for a related isomer and not for this compound)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| N1-H1A | O1=C7 | 2.15 |

| C5-C6 | C1-C2 | 2.45 |

| O2-C8 | C3-C4 | 1.23 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent varying potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For 3-amino-4-methoxybenzamide, MEP analysis helped to identify the reactive sites. ias.ac.in The negative potential was localized over the oxygen atom of the carbonyl group, indicating it as a site for electrophilic attack, while the positive potential was found around the hydrogen atoms of the amide group, suggesting these are sites for nucleophilic attack. ias.ac.in

Vibrational Spectroscopy Simulations

Computational methods can predict the vibrational spectra (Infrared and Raman) of a molecule, which can then be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.

Computational Prediction of IR and Raman Spectra

Theoretical vibrational frequencies are calculated by assuming the molecule behaves as a harmonic oscillator. These calculations, often performed using DFT, can predict the wavenumbers and intensities of the vibrational modes. The resulting theoretical spectra provide a detailed fingerprint of the molecule's vibrational properties.

A study on 3-amino-4-methoxybenzamide involved the calculation of its vibrational frequencies at the DFT/B3LYP/6-311++G** level of theory to aid in the assignment of the experimental FT-IR and FT-Raman spectra. ias.ac.in

Correction for Anharmonicity and Scaling Factor Application

The harmonic approximation used in initial calculations can deviate from the true anharmonic nature of molecular vibrations. To improve the agreement between theoretical and experimental spectra, the calculated harmonic frequencies are often scaled by an empirical scaling factor. This factor accounts for the neglect of anharmonicity and other systematic errors in the computational method. The choice of scaling factor depends on the level of theory and basis set used in the calculations.

Conformational Analysis and Intermolecular Interactions

Conformational analysis is a critical aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a flexible molecule like this compound, which contains several rotatable bonds, this analysis helps identify the most stable, low-energy conformations that the molecule is likely to adopt. These preferred shapes are crucial as they dictate how the molecule interacts with its environment, including biological receptors.

The structure of this compound features a tertiary amide group. The carbon-nitrogen (C-N) bond in amides has a significant double-bond character due to resonance, which restricts free rotation. This restriction can lead to the existence of distinct rotational isomers, or rotamers. The energy required to overcome this restriction and interconvert between rotamers is known as the rotational barrier.

Computational methods, particularly Density Functional Theory (DFT), are frequently used to calculate these barriers. nih.gov For instance, studies on other N-substituted amides, such as N-benzhydrylformamides, have successfully used DFT calculations to determine the Gibbs free energy of activation (ΔG≠) for rotation around the amide C-N bond. nih.gov A similar study on this compound would involve:

Identifying Potential Rotamers: The primary rotation would be around the C(O)-N bond of the amide.

Geometry Optimization: Calculating the lowest energy (ground state) structures for the stable rotamers.

Transition State Search: Identifying the highest energy structure (transition state) along the rotational coordinate between the stable rotamers.

Energy Calculation: The rotational barrier would be the energy difference between the ground state and the transition state.

For substituted benzamides, the orientation of the amide group relative to the benzene (B151609) ring is also of interest. In a study on 2-amino-N,3-dimethylbenzamide, the dihedral angle between the amide group plane and the benzene ring was found to be 33.93°. nih.gov A hypothetical analysis of this compound would yield similar data on its preferred conformations.

A hypothetical data table for such an investigation would include the following:

| Rotamer | Dihedral Angle (Ring-Amide) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Conformer A | Calculated Value | 0.00 (Reference) | \multirow{2}{}{Calculated Value*} |

| Conformer B | Calculated Value | Calculated Value |

Intramolecular hydrogen bonds—electrostatic attractions between a hydrogen atom covalently bonded to an electronegative atom (like N or O) and another nearby electronegative atom within the same molecule—can significantly influence a molecule's conformation and properties.

In this compound, a potential intramolecular hydrogen bond could form between a hydrogen atom of the ortho-amino (-NH₂) group and the oxygen atom of the adjacent methoxy (B1213986) (-OCH₃) group, or the carbonyl oxygen of the amide group.

A detailed computational study on the closely related molecule 3-amino-4-methoxybenzamide (a positional isomer) utilized DFT calculations and Natural Bond Orbital (NBO) analysis to investigate such interactions. ias.ac.inias.ac.in The NBO analysis confirmed a charge transfer, indicating a weak N–H···O intramolecular hydrogen bond. ias.ac.in This type of analysis provides quantitative data on the strength of the hydrogen bond.

For this compound, a similar computational approach would:

Optimize the molecular geometry to see if the atoms involved in potential hydrogen bonds are positioned closely enough.

Perform NBO analysis to identify orbital interactions indicative of hydrogen bonding and quantify the stabilization energy (E⁽²⁾) associated with it.

Analyze the electron density using Quantum Theory of Atoms in Molecules (QTAIM) to characterize the bond critical points associated with the hydrogen bond.

A research table summarizing these findings would typically look like this:

| Hydrogen Bond Donor-Acceptor | Distance (Å) | Angle (°) | NBO Stabilization Energy E⁽²⁾ (kcal/mol) |

| N-H ··· O (Methoxy) | Calculated Value | Calculated Value | Calculated Value |

| N-H ··· O (Carbonyl) | Calculated Value | Calculated Value | Calculated Value |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Methodologies

QSAR and molecular docking are powerful computational tools used in drug discovery to predict the biological activity of chemical compounds and understand their mechanism of action at a molecular level. These methods are most effective when applied to a series of related compounds with known biological activities.

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. To perform a CoMFA study, a dataset of structurally similar compounds with a range of measured biological activities is required. The molecules are aligned based on a common scaffold, and steric and electrostatic fields are calculated around them. Statistical methods are then used to build a model that predicts activity based on these fields.

No CoMFA study specific to this compound or a series of its analogs was found. If such a study were conducted on a series of related benzamides, the output would include:

Statistical parameters: Such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), which indicate the predictive power and robustness of the model.

Contour Maps: 3D contour maps that visualize regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease biological activity. For example, green contours might indicate where bulky groups are favored, while blue contours could show where positive charges enhance activity.

Computational activity prediction falls into two broad categories:

Ligand-Based Approaches: These methods are used when the 3D structure of the biological target (e.g., a protein receptor) is unknown. They rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. QSAR and CoMFA are classic examples. Other methods include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity.

Structure-Based Approaches: When the 3D structure of the target protein is known (e.g., from X-ray crystallography), these methods can be used. The primary technique is molecular docking, which predicts how a ligand (the molecule of interest) binds to the active site of the receptor. This approach provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

For this compound, a ligand-based approach would require data on related active compounds, while a structure-based approach would need a defined biological target.

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, it is used to predict how a drug candidate (ligand) fits into the binding site of a target protein.

A molecular docking study for this compound would require a specific biological target to be identified first. The study would then proceed as follows:

Preparation of the 3D structure of the ligand (the benzamide) and the receptor.

Using a docking algorithm to place the ligand into the receptor's binding site in various possible conformations and orientations.

Scoring the different poses based on a function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.

The results are typically visualized to show the specific molecular interactions. For instance, a study on a different benzamide (B126) derivative targeting a specific protein might reveal that the amide carbonyl forms a crucial hydrogen bond with a backbone NH group of an amino acid residue, while the benzene ring engages in hydrophobic interactions with other residues in the binding pocket. nih.gov

A summary table from a docking study would contain:

| Ligand Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | Calculated Value | e.g., Serine 123 | Hydrogen Bond |

| e.g., Phenylalanine 234 | Pi-Pi Stacking | ||

| 2 | Calculated Value | e.g., Leucine 89 | Hydrophobic |

Without a known biological target for this compound, no such analysis can be performed.

Mechanistic Investigations of Reactions Involving 2 Amino N,n Diethyl 3 Methoxybenzamide and Its Derivatives

Elucidation of Chemical Reaction Mechanisms in Synthesis

The synthesis of substituted benzamides can proceed through various pathways, often involving reactive intermediates and catalyzed processes.

While ionic pathways are more common for the formation of the amide bond in benzamide (B126) synthesis, radical-mediated reactions can occur, particularly in C-H functionalization or coupling reactions of the aromatic ring. For instance, in related systems, metal-free reduction of aromatic nitro compounds to form the crucial amine functionality can proceed through pathways that may involve radical species. researchgate.net Similarly, certain C-H activation reactions on aromatic rings, a modern method for creating complexity, can operate via radical mechanisms.

In the synthesis of complex aniline (B41778) derivatives, it is plausible that radical intermediates could be involved, for example, through a photoredox-catalyzed process. Such a reaction might proceed via a radical-polar crossover mechanism, where a radical addition to the aromatic ring is followed by ionic steps. nih.gov

The synthesis of N-substituted benzamides is frequently achieved via catalytic methods. nih.gov For the formation of the amide bond in molecules like 2-Amino-N,N-diethyl-3-methoxybenzamide, a common route involves the coupling of a carboxylic acid (or its activated derivative) with an amine. This is often catalyzed by transition metals or coupling reagents.

A plausible catalytic cycle for a palladium-catalyzed C-H activation/amination reaction on a related benzamide substrate could involve the following key steps:

C-H Activation: The palladium catalyst coordinates to a directing group on the benzamide and activates a C-H bond on the aromatic ring, forming a palladacycle intermediate.

Oxidative Addition: An amine coupling partner or its derivative adds to the palladium center.

Reductive Elimination: The desired C-N bond is formed, releasing the aminated product and regenerating the active palladium catalyst.

Computational studies, such as Density Functional Theory (DFT), are crucial for analyzing these cycles. researchgate.netenergy.gov They allow for the calculation of energies of intermediates and transition states, providing insight into the reaction's feasibility and rate-determining steps. researchgate.net For example, in the synthesis of N-heterocycles from benzamides, DFT calculations have helped to elucidate the energy barriers for different proposed mechanistic pathways, such as those involving five-membered aza-cobalacycle intermediates. researchgate.net Similar computational approaches could be applied to model the synthesis of this compound, providing a theoretical basis for reaction optimization.

| Catalytic Step | Description | Typical Catalyst/Reagent |

| Amide Coupling | Formation of the amide bond from a carboxylic acid and diethylamine (B46881). | HATU, Et3N |

| C-H Functionalization | Direct introduction of substituents onto the aromatic ring. | Palladium, Rhodium, or Cobalt complexes |

| Reduction of Nitro Group | Conversion of a nitro precursor to the 2-amino group. | SnCl2·2H2O, H2/Pd-C |

Isotopic Labeling Studies for Mechanistic Insights (e.g., Deuterium (B1214612) Incorporation)

Isotopic labeling is a powerful technique for tracking the movement of atoms through a reaction, thereby elucidating the mechanism. wikipedia.orgias.ac.inresearchgate.net By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium, 14N with 15N), researchers can follow its path from reactant to product. wikipedia.orgias.ac.in

While specific isotopic labeling studies on this compound were not found, the principles can be readily applied. For instance, to confirm a proposed C-H activation mechanism at a specific position on the aromatic ring, that position could be deuterated. chem-station.com If the reaction proceeds and the deuterium is absent in the product, it provides strong evidence that the C-H (or C-D) bond at that site was cleaved during the reaction. chem-station.comacs.org

Similarly, 15N labeling of the amino group could be used to trace its fate in reactions. nih.gov For example, in a copper-catalyzed intramolecular amination, a 15N-labeled substrate was used to confirm that the nitrogen atom in the product originated from the starting amine, supporting a proposed copper nitrene intermediate mechanism. researchgate.net This type of experiment could distinguish between intermolecular and intramolecular reaction pathways and verify the involvement of specific nitrogen-containing intermediates. nih.govresearchgate.net

Molecular Interactions and in Vitro Biological Activity Studies of 2 Amino N,n Diethyl 3 Methoxybenzamide Analogs

Receptor Binding Studies

The interaction of chemical compounds with specific receptors is a cornerstone of pharmacological research. This section details the binding profiles of various benzamide (B126) analogs with dopamine (B1211576), serotonin (B10506), and sigma receptors.

Dopamine Receptor Affinity Profiling (e.g., D4 and D2 subtypes)

The affinity of compounds for dopamine D4 and D2 receptors is a critical factor in the development of antipsychotic medications. A high affinity for the D4 receptor relative to the D2 receptor is a characteristic of some atypical antipsychotics like clozapine (B1669256). nih.govnih.gov This selectivity is believed to contribute to a lower incidence of extrapyramidal side effects. nih.gov

Research has established that the ratio of a compound's binding affinity for the D4 versus the D2 receptor can be an important predictor of its therapeutic effects. nih.govnih.gov For instance, clozapine demonstrates a selective affinity for the D4 receptor over the D2 receptor by a factor of 2.8. nih.gov In contrast, traditional antipsychotics such as haloperidol (B65202) show considerable selectivity for the D2 receptor. nih.gov The hypothesis is that significant D4 receptor blockade, without substantial D2 blockade, may enhance a medication's therapeutic effects in certain domains. nih.gov

Studies on various dopaminergic agents have quantified these binding affinities, highlighting the diverse selectivity profiles among different chemical structures.

| Compound | D4 vs. D2 Selectivity Ratio | Primary Selectivity |

|---|---|---|

| (+)-Apomorphine | 8.7 | D4 Selective |

| Clozapine | 2.8 | D4 Selective |

| (+)-N-propyl-norapomorphine (NPA) | 2.4 | D4 Selective |

| Melperone | 1.3 | D4 Selective |

| Haloperidol | 0.31 | D2 Selective |

| Chlorpromazine | 0.084 | D2 Selective |

| Trifluoperazine | 0.034 | D2 Selective |

| Raclopride | 0.001 | D2 Selective |

Data sourced from a comparative binding affinity study on cloned dopamine receptors. nih.gov

Serotonin Receptor Interaction Analysis

The serotonin system, particularly the 5-HT2A receptor, is another significant target for therapeutic compounds. Studies on N-benzyl phenethylamine (B48288) analogs have shown that specific structural modifications, such as N-arylmethyl substitution, can increase binding affinity by up to 300-fold compared to simpler N-alkyl homologs. nih.gov This substitution also enhances selectivity for the 5-HT2A receptor over 5-HT2C and 5-HT1A receptors. nih.govresearchgate.net

Virtual docking studies suggest that the N-benzyl portion of these molecules may interact with the Phe339(6.51) residue of the h5-HT(2A) receptor. nih.gov Mutation of this residue leads to significant detrimental effects on the affinity and potency of N-benzyl analogs, confirming its importance in ligand binding and receptor activation. nih.govresearchgate.net Research into biphenylthiol derivatives as serotonin transporter (SERT) imaging agents has also yielded relevant insights. Analogs with a 4′-2-fluoroethoxy or 4′-3-fluoropropoxy substitution were found to maintain high binding affinity and selectivity for SERT. nih.gov

Sigma-Receptor Binding Assessments

Sigma receptors, which are overexpressed in some types of cancer cells, represent a distinct target for benzamide derivatives. nih.gov An iodobenzamide analog, N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide, has been investigated for its ability to bind to sigma receptors, showing potential for imaging primary breast tumors. nih.gov

Structure-activity relationship studies on other analogs, such as N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates, have identified compounds with high affinity and selectivity for the sigma-2 (σ2) receptor subtype over the sigma-1 (σ1) subtype. researchgate.net For example, the compound MAM03055A, a homo-bivalent dimer, exhibited a strong preference for σ2 receptors with a Kᵢ value of 55.9 nM, compared to a Kᵢ of 3,371 nM for σ1 receptors. nih.gov This selectivity makes such compounds valuable tools for investigating the function of σ2 receptors. researchgate.net

| Compound | Sigma-1 (σ1) Receptor Kᵢ (nM) | Sigma-2 (σ2) Receptor Kᵢ (nM) | Selectivity Profile |

|---|---|---|---|

| MAM03055A | 3,371 ± 245 | 55.9 ± 4.2 | Sigma-2 Selective |

Data from a competition radioligand binding assay. nih.gov

Enzymatic Modulation and Inhibition

Beyond receptor binding, the ability of compounds to modulate or inhibit enzyme activity is a key area of investigation. This section reviews the inhibitory effects of benzamide analogs on cholinesterases and a prominent tyrosine kinase.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity

Cholinesterase inhibitors are crucial in managing neurodegenerative disorders like Alzheimer's disease. researchgate.net Analogs such as 2-benzoylhydrazine-1-carboxamides have been evaluated for their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Many of these derivatives show dual inhibition of both enzymes, though with varying potencies. nih.gov For example, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated IC₅₀ values ranging from 27.0–106.8 μM for AChE and 58.0–277.5 μM for BChE. nih.gov

Similarly, studies on bis-amiridines found that these compounds exhibited high inhibitory activity against both AChE and BChE, with a notable selectivity for BChE. mdpi.com The lead compounds in one study showed BChE IC₅₀ values as low as 0.067 µM. mdpi.com Kinetic analyses revealed a mixed-type reversible inhibition mechanism for some of these analogs. mdpi.com The selectivity index (SI), calculated as the ratio of IC₅₀ for BChE to IC₅₀ for AChE, helps quantify the preferential inhibition, where values less than 1 indicate BChE selectivity. nih.gov

| Compound Class/Name | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| 2-benzoylhydrazine-1-carboxamides (Range) | 44.08–100.08 | >500 for some analogs | Variable, some AChE selective |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (Range) | 27.0–106.8 | 58.0–277.5 | Dual Inhibition |

| Bis-amiridine (3c) | Not specified | 0.067 ± 0.001 | BChE Selective |

| Rivastigmine (Reference) | 56.10 ± 1.41 | 38.40 ± 1.97 | Dual Inhibition (BChE selective) |

Data compiled from studies on benzohydrazides and bis-amiridines. nih.govmdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzamide Derivatives

Systematic Modification of Substituents on the Benzamide (B126) Ring

The biological activity of benzamide derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. Key modifications include altering the amino and methoxy (B1213986) groups and introducing halogen atoms, each of which can significantly modulate the compound's pharmacological profile.

Impact of Amino Group Position and Substitution Pattern

Furthermore, substitution on the amino group itself can drastically alter biological activity. In a series of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives designed as dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptor antagonists, the introduction of a single methyl group onto the 4-amino nitrogen caused a marked increase in dopamine D2 receptor binding affinity. nih.gov This highlights that even minor modifications to the amino moiety can have profound effects on receptor interaction. Computational and experimental studies on other amino-substituted benzamides have also shown that the protonation state of the amino group can enhance properties like antioxidant capacity. acs.org

Influence of Methoxy Group Position and Derivatives

The methoxy group, particularly its position, plays a pivotal role in defining the pharmacological and physicochemical properties of benzamide derivatives. A methoxy group at the 2-position can form an intramolecular hydrogen bond with the amide proton, which tends to hold the amide group coplanar with the benzene (B151609) ring. nih.gov However, the presence of an adjacent substituent at the 3-position, such as the amino group in 2-Amino-N,N-diethyl-3-methoxybenzamide, can introduce steric and electronic effects that weaken this hydrogen bond. nih.gov This disruption can alter the molecule's conformation and, consequently, its lipophilicity and binding characteristics. nih.gov

Studies on the antioxidant properties of benzamides have indicated that while hydroxy groups often lead to greater potency, methoxy-substituted derivatives can also exhibit significant activity. acs.org The specific placement of methoxy groups is crucial; in some series, the addition of a second or third methoxy group has been shown to result in weaker antioxidative capacity compared to the monosubstituted analog. acs.org In other contexts, such as inhibitors of Mycobacterium tuberculosis, the presence of an electron-donating methoxy group was found to be well-tolerated and did not significantly alter the compound's activity. drugdesign.org This demonstrates that the influence of the methoxy group is highly dependent on the specific biological target.

Effects of Halogen Substitution (e.g., fluoro, chloro, bromo) on Activity

The introduction of halogen atoms onto the benzamide ring is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. The effect of halogenation is highly context-dependent, varying with the position of substitution and the specific biological target.

For example, in the development of dual 5-HT3 and D2 receptor antagonists based on a 4-amino-2-methoxybenzamide (B3153486) scaffold, modification of the substituent at the 5-position from chloro to bromo or iodo resulted in a significant increase in affinity for the dopamine D2 receptor. nih.gov

| Compound | Substituent at 5-Position | Dopamine D2 Receptor Affinity (IC50, nM) |

|---|---|---|

| Metoclopramide (Reference) | Chloro | 483 |

| Compound 82 | Chloro | 61.0 |

| Compound 110 | Bromo | 17.5 |

| Compound 112 | Iodo | 22.1 |

Conversely, in other studies, halogenation has been shown to be detrimental to activity. In a series of benzamides designed as inhibitors of Mycobacterium tuberculosis, electron-withdrawing groups such as fluorine at the C-5 position were found to be less tolerated. drugdesign.org Similarly, for a series of N-[(thiophen-3-yl)methyl]benzamides with antiviral activity, the replacement of a trifluoromethyl group with bromine led to the abolition of activity. tandfonline.com In the context of fungicidal benzamides, however, a 2-fluoro substituent on the benzene ring was found to confer superior inhibitory activity compared to other substitutions.

Modifications to the N,N-Diethylamide Side Chain

The N,N-diethylamide portion of the molecule is crucial for its interaction with the surrounding biological environment and can be modified to fine-tune its properties.

Alterations in Alkyl Chain Length and Branching

The size and branching of the N-alkyl substituents on the amide nitrogen directly influence the molecule's physicochemical properties, such as its hydration and steric profile. Studies investigating amide-water interactions have shown that the bulkiness of the N-alkyl side chain plays a critical role.

A comparison of amides with N-methyl, N-ethyl, and N-isopropyl groups revealed that increasing the steric bulk does not necessarily slow down the dynamics of the local environment. In fact, the local environment dynamics were observed to speed up with bulkier groups, an effect attributed to faster, smaller-amplitude rotations of the bulkier substituent. However, the dynamics of hydrogen-bond making and breaking between the amide's carbonyl oxygen and water are affected differently. The bulkier N-isopropyl group exhibited significantly slower chemical exchange dynamics compared to the smaller methyl and ethyl groups, indicating a steric effect on the hydration structure.

| N-Alkyl Group | Relative Bulkiness | Local Environment Dynamics | H-Bond Exchange Dynamics with Water |

|---|---|---|---|

| Methyl | Smallest | - | Faster |

| Ethyl | Intermediate | - | Faster |

| Isopropyl | Bulkiest | Faster | Slower |

These findings suggest that altering the N,N-diethyl group to larger or more branched alkyl chains would likely impact the molecule's solubility, membrane permeability, and metabolic stability.

Variations in Amine Substituents (e.g., dimethylamino, dipropylamino)

Replacing the N,N-diethyl groups with other dialkyl substituents, such as dimethylamino or dipropylamino, would systematically alter the steric and electronic properties of the amide side chain. While direct comparative studies on the 2-amino-3-methoxybenzamide (B19153) scaffold are limited, general principles of structure-activity relationships can provide valuable predictions.

N,N-Dimethylamino: This substitution would reduce the steric bulk and lipophilicity compared to the N,N-diethyl analogue. This could potentially alter the binding mode at a receptor, possibly increasing solubility but potentially reducing binding affinity if hydrophobic interactions are critical.

N,N-Dipropylamino: Conversely, increasing the alkyl chain length to propyl would increase both steric hindrance and lipophilicity. This could enhance binding in a large hydrophobic pocket but might negatively impact solubility and oral absorption. The increased size could also introduce new steric clashes with a target protein, reducing activity.

Correlation of Structural Features with Specific In Vitro Biological Activities and Selectivity

The in vitro biological activity and selectivity of benzamide derivatives are highly dependent on the substitution pattern on both the benzoyl ring and the amide nitrogen. While specific data on this compound is not extensively available, general principles derived from related benzamide structures can provide valuable insights.

The presence of an amino group at the ortho-position (C2) of the benzamide ring can be a significant determinant of biological activity. In some contexts, this amino group can act as a hydrogen bond donor, potentially interacting with key residues in a biological target. For instance, in a series of 4-amino-5-chloro-2-ethoxybenzamides developed as potential gastroprokinetic agents, the 4-amino group was found to be crucial for activity. nih.gov The specific placement at the ortho position, as in this compound, could influence intramolecular hydrogen bonding with the adjacent amide group, thereby affecting the molecule's conformation and binding affinity.

On the amide nitrogen, the presence of two ethyl groups (N,N-diethyl) significantly increases the lipophilicity of that portion of the molecule compared to a primary or secondary amide. This can influence membrane permeability and interactions with hydrophobic pockets of target proteins. In a study of substituted benzamides as dopamine receptor ligands, the nature of the N-substituent, including diethylamine (B46881) moieties, was shown to affect binding affinity and selectivity. nih.gov

The interplay of these three substituents—the ortho-amino, meta-methoxy, and N,N-diethyl groups—would collectively determine the specific biological activity and selectivity profile of this compound. The combination of hydrogen bonding capability, electronic effects, and lipophilic character is expected to define its pharmacological fingerprint.

Table 1: Inferred Structure-Activity Relationships of Substituted Benzamides

| Substituent | Position | Potential Influence on In Vitro Activity |

| Amino | Ortho (C2) | Can act as a hydrogen bond donor; may influence conformation through intramolecular hydrogen bonding. |

| Methoxy | Meta (C3) | Can modulate electronic properties and lipophilicity of the aromatic ring; may interact with specific binding site residues. |

| N,N-diethyl | Amide (N) | Increases lipophilicity; can influence interactions with hydrophobic pockets and affect membrane permeability. |

Ligand Efficiency and Physicochemical Descriptors in SAR (e.g., lipophilicity)

Ligand efficiency (LE) is a critical metric in drug discovery that relates the binding affinity of a molecule to its size (typically the number of heavy atoms). core.ac.ukwikipedia.org It provides a measure of how efficiently a molecule binds to its target, with higher LE values being desirable for lead compounds. The calculation of LE for a series of compounds allows for the normalization of potency with respect to molecular size, enabling a more rational approach to lead optimization. acs.org

Lipophilicity, often expressed as logP or logD, is another key physicochemical descriptor that profoundly impacts a compound's pharmacokinetic and pharmacodynamic properties. mdpi.com Excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, optimizing lipophilic ligand efficiency (LLE or LipE), which relates potency to lipophilicity, is a common strategy in medicinal chemistry. acs.org

The balance of these groups is crucial for achieving a favorable profile of potency and physicochemical properties. The ligand efficiency of this compound would depend on the binding affinity it exhibits for a particular biological target in relation to its molecular size. A detailed SAR study would involve synthesizing and testing analogs with modifications at each of the three positions to understand their individual contributions to binding affinity, ligand efficiency, and lipophilicity. For instance, replacing the N,N-diethyl group with smaller alkyl groups or a cyclic amine could modulate lipophilicity and potentially improve ligand efficiency. acs.org

Table 2: Estimated Physicochemical Properties and Their Potential Impact

| Physicochemical Descriptor | Influencing Structural Feature(s) | Potential Impact |

| Lipophilicity (logP) | N,N-diethyl group, Methoxy group | Affects solubility, membrane permeability, and potential for non-specific binding. |

| Ligand Efficiency (LE) | Overall molecular structure and binding affinity | Measures the binding efficiency per atom; a key metric for lead optimization. |

| Lipophilic Ligand Efficiency (LLE) | Potency and Lipophilicity | Balances potency with lipophilicity to guide the development of compounds with better drug-like properties. |

| Hydrogen Bonding Capacity | Ortho-amino group, Amide carbonyl | Influences interactions with biological targets and can affect solubility. |

Advanced Applications in Chemical Research Involving Benzamide Derivatives

Use as a Chemical Building Block for Complex Organic Molecule Synthesis

The benzamide (B126) moiety is a valuable building block in organic synthesis, largely due to the reactivity of its aromatic ring and the directing capabilities of the amide group. nih.govresearchgate.net Modern synthetic methods, particularly those involving transition metal-catalyzed C–H activation, have expanded the utility of benzamides, allowing for direct and efficient functionalization to create intricate molecular architectures. rsc.orgrsc.org

One significant application is in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. nih.gov For instance, Rhodium(III)-catalyzed C–H activation enables the coupling of benzamides with donor/acceptor diazo compounds to form γ-lactams (isoindolones). nih.gov This reaction is tolerant of a wide range of functional groups on both the benzamide and the diazo compound, providing a reliable route to this important class of molecules. nih.gov

Similarly, rhenium-catalyzed C–H activation facilitates a [4+1] annulation of benzamides with aldehydes to produce phthalides. nih.govacs.org This method is notable for its use of readily available starting materials and its ability to accommodate both electron-rich and electron-deficient substrates without the formation of common side products. acs.org Cobalt-catalyzed C–H activation has also been employed to react benzamides with alkynes, leading to the formation of isoquinolinones, including those containing fluorine, which are of significant interest in medicinal chemistry. nih.gov

These C–H activation strategies highlight the role of the benzamide's amide group as a directing group, guiding the metal catalyst to a specific C–H bond on the aromatic ring for selective functionalization. This approach is highly step-economic, as it avoids the need for pre-functionalization of the starting materials. rsc.org

| Starting Material | Reaction Type | Product Class | Catalyst Example |

|---|---|---|---|

| Benzamide | C–H Activation/Annulation with Diazo Compound | γ-Lactam (Isoindolone) | Rhodium(III) |

| Benzamide | C–H Activation/Annulation with Aldehyde | Phthalide | Rhenium |

| Benzamide | C–H Activation/Annulation with Alkyne | Isoquinolinone | Cobalt |

Research into Controlled Release Systems for Related Benzamide Compounds (e.g., Sol-Gel Encapsulation)

Controlled release drug delivery systems are designed to release a therapeutic agent at a predetermined rate over a specific period. thepharmajournal.com This technology offers numerous benefits, including maintaining consistent drug levels, reducing dosing frequency, and minimizing side effects. thepharmajournal.commaynepharma.com For benzamide-based therapeutic agents, encapsulation within a carrier matrix is a key strategy for achieving controlled release.

One of the most versatile encapsulation techniques is the sol-gel process. nih.gov This method involves the formation of a stable colloidal solution (sol) that transitions into a solid, porous network (gel). conicet.gov.ar Bioactive molecules, such as benzamide compounds, can be entrapped within this inorganic matrix (commonly silica) during its formation. nih.govconicet.gov.ar

The sol-gel process is particularly advantageous for encapsulating sensitive molecules because it can often be carried out under mild conditions, such as at room temperature and neutral pH, which helps to preserve the compound's activity. unm.edu The resulting silica (B1680970) matrix is generally biocompatible, chemically inert, and can be designed to have specific properties, such as pore size and surface chemistry, which control the release rate of the encapsulated drug. conicet.gov.arunm.edu

While research has extensively covered the encapsulation of various biomolecules and drugs like antibiotics, the principles are broadly applicable to small molecule benzamide derivatives. conicet.gov.ar The release of the encapsulated compound from the sol-gel matrix is typically governed by diffusion through the porous network. The rate of this diffusion can be tailored by modifying the structure and properties of the silica gel, allowing for the development of customized release profiles for specific therapeutic applications. thepharmajournal.com

| Feature | Description |

|---|---|

| Process Conditions | Can be conducted at room temperature and neutral pH, preserving the integrity of encapsulated molecules. unm.edu |

| Matrix Material | Typically silica-based, which is biocompatible, chemically inert, and offers high mechanical strength. conicet.gov.arunm.edu |

| Release Mechanism | Primarily diffusion-controlled, allowing for tunable release rates by altering the porosity and structure of the gel matrix. thepharmajournal.com |

| Versatility | Applicable to a wide range of bioactive molecules, including small molecule drugs, proteins, and cells. nih.gov |

Development of Radiopharmaceuticals for Molecular Imaging Research (e.g., Radioiodinated Benzamides)

Benzamide derivatives are crucial in the development of radiopharmaceuticals for molecular imaging and targeted radionuclide therapy. nih.gov By labeling a benzamide molecule with a radionuclide, its distribution in the body can be tracked non-invasively using techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). koreascience.krgnu.ac.kr

A significant area of research has been the development of radioiodinated benzamides for the imaging and treatment of malignant melanoma. nih.govkoreascience.kr Many melanomas produce a pigment called melanin, which provides a unique biological target. nih.govopenmedscience.com Certain benzamide structures have a high affinity for melanin, allowing them to selectively accumulate in melanoma cells. aacrjournals.orgnih.gov

Researchers have synthesized and evaluated numerous radioiodinated benzamide derivatives for this purpose. mdpi.com For example, compounds labeled with Iodine-123 or Iodine-131 can be used for SPECT imaging to detect melanoma metastases. aacrjournals.org Iodine-131, which emits both gamma rays for imaging and beta particles for therapy, also allows for a "theranostic" approach, where the same molecule is used for both diagnosis and treatment. mdpi.com

One such example is N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-iodo-2-methoxy-benzamide (MIP-1145), which, when labeled with Iodine-131, has been evaluated for its ability to target and deliver a therapeutic radiation dose to melanoma cells. aacrjournals.org Studies have also explored modifying the benzamide structure to improve its pharmacokinetic properties, such as enhancing tumor uptake and accelerating clearance from non-target tissues to improve image quality and reduce radiation exposure to healthy organs. mdpi.comsnmjournals.org The development of fluorine-18 (B77423) labeled benzamides for PET imaging has also been a focus, as PET offers higher sensitivity and resolution than SPECT. nih.gov

| Compound Class | Radionuclide | Imaging Modality | Target | Application |

|---|---|---|---|---|

| Iodinated Benzamides | 123I, 131I | SPECT | Melanin | Diagnosis and therapy of malignant melanoma. nih.govaacrjournals.org |

| Fluorinated Benzamides | 18F | PET | Sigma Receptors | Imaging of tissues containing sigma receptors. nih.gov |

| Iodofluoronicotiamide Benzamide | 131I | SPECT | Melanin | Theranostic agent for melanoma. mdpi.com |

Future Research Directions and Unexplored Avenues for 2 Amino N,n Diethyl 3 Methoxybenzamide

Design and Synthesis of Novel Chemical Scaffolds Based on the Benzamide (B126) Core

The benzamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents. Future research on 2-Amino-N,N-diethyl-3-methoxybenzamide should focus on the systematic modification of its core structure to generate novel chemical scaffolds with diverse pharmacological properties. The primary amino group, the N,N-diethylamide moiety, and the methoxy (B1213986) group all serve as strategic points for chemical modification.

Key synthetic strategies could involve:

Modification of the Amide Group: Replacing the N,N-diethyl groups with other alkyl or aryl substituents, or incorporating them into cyclic structures like piperidines or morpholines, can significantly alter the compound's solubility, metabolic stability, and binding affinity for biological targets.

Derivatization of the Amino Group: The 2-amino group can be acylated, alkylated, or used as a handle to introduce entirely new ring systems, leading to the creation of hybrid molecules. For instance, conjugation with peptide fragments has been used to create novel histone deacetylase (HDAC) inhibitors from a benzamide core. nih.gov

Substitution on the Aromatic Ring: The existing methoxy group can be altered, or additional substituents can be introduced onto the benzene (B151609) ring to explore structure-activity relationships (SAR). This approach has been used to develop potent inhibitors of the Hedgehog (Hh) signaling pathway from a 2-methoxybenzamide (B150088) skeleton. nih.gov

Scaffold Hopping: A more advanced approach involves "scaffold hopping," where the core benzamide structure is replaced with a bioisosteric equivalent to generate novel chemotypes with potentially improved properties or different intellectual property profiles. acs.org This could involve replacing the phenyl ring with a heterocycle.

These synthetic explorations would generate a library of derivatives based on the this compound structure, providing a rich chemical space for subsequent biological screening.

Table 1: Potential Synthetic Strategies for Novel Scaffolds

| Strategy | Description | Potential Outcome | Reference Example |

|---|---|---|---|

| Amide Modification | Altering the N-alkyl substituents of the amide. | Modulate physicochemical properties and target engagement. | Synthesis of N-[(thiophen-3-yl)methyl]benzamides as influenza fusion inhibitors. acs.org |

| Amino Group Derivatization | Acylation, alkylation, or cyclization involving the 2-amino group. | Introduce new pharmacophoric features or create hybrid molecules. | Development of benzamide-peptide conjugates as HDAC inhibitors. nih.gov |

| Aromatic Ring Substitution | Introduction of new functional groups on the benzene ring. | Fine-tune electronic properties and explore structure-activity relationships. | Creation of 2-methoxybenzamide derivatives as Hh signaling inhibitors. nih.gov |

| Core Scaffold Hopping | Replacing the benzamide core with a different, but functionally similar, structure. | Discover novel chemotypes with unique properties and patentability. acs.org | Discovering sp3-rich M1 positive allosteric modulators. acs.org |

Application of Advanced Computational Methods for Predictive Modeling and Drug Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their properties, thereby reducing costs and development time. emanresearch.orgemanresearch.org For this compound and its future derivatives, a range of computational methods can be applied.

CADD approaches are broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govbeilstein-journals.org

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known (e.g., from X-ray crystallography or NMR), SBDD can be employed. emanresearch.org Molecular docking simulations could predict how derivatives of this compound bind to the active site of a target protein. beilstein-journals.org This allows for the rational design of modifications to improve binding affinity and selectivity. For example, computational studies were used to develop benzodioxane-benzamides as potent inhibitors of the FtsZ protein. mdpi.com

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be used. nih.gov These rely on the knowledge of other molecules that bind to the target of interest. emanresearch.org Techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can identify the key chemical features required for biological activity, guiding the design of more potent analogs. beilstein-journals.org

These computational approaches can be used to build a virtual library of derivatives, prioritize them for synthesis, and predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, streamlining the drug discovery pipeline. emanresearch.org

Table 2: Applicable Computational Methods in Drug Design

| Method | Category | Description | Application for this compound |

|---|---|---|---|

| Molecular Docking | SBDD | Predicts the preferred orientation of a ligand when bound to a target protein. beilstein-journals.org | Optimize derivatives for higher binding affinity to a specific target. |

| Molecular Dynamics (MD) Simulations | SBDD | Simulates the movement of atoms and molecules to understand the stability and dynamics of a ligand-protein complex. beilstein-journals.org | Assess the stability of the binding pose and the role of protein flexibility. |

| Pharmacophore Modeling | LBDD/SBDD | Identifies the essential 3D arrangement of functional groups responsible for biological activity. nih.gov | Design novel molecules that retain key interaction features for a target. |

| QSAR | LBDD | Correlates variations in the physicochemical properties of compounds with their biological activities. | Predict the activity of unsynthesized analogs and guide lead optimization. |

| ADMET Prediction | LBDD | Uses computational models to predict the drug-like properties of a molecule. emanresearch.org | Filter out compounds with predicted poor metabolic stability or high toxicity early in the process. |

Deeper Elucidation of Broader Biological Pathways and Mechanistic Insights (In Vitro)

A critical future direction is to perform comprehensive in vitro studies to uncover the biological pathways modulated by this compound. The benzamide moiety is present in compounds with a wide range of activities, including inhibition of poly (ADP-ribose) polymerase (PARP) and effects on cell division. medchemexpress.com

Initial research should involve broad-based phenotypic screening against a panel of human cancer cell lines to identify any antiproliferative activity. mdpi.com If activity is observed, subsequent mechanistic studies would be essential. These could include:

Cell Cycle Analysis: To determine if the compound induces arrest at a specific phase of the cell cycle.

Apoptosis Assays: To investigate whether the compound induces programmed cell death.

Target Deconvolution Studies: Employing techniques such as chemical proteomics or genetic screening to identify the specific protein(s) that the compound interacts with.

Enzyme Inhibition Assays: Screening the compound against panels of known drug targets, such as kinases, proteases, or metabolic enzymes. For example, various benzamide derivatives have been evaluated as inhibitors of histone deacetylases (HDACs) or the Hedgehog signaling pathway. nih.govnih.gov

Investigating the compound's effect on non-cancerous pathways is also crucial. For instance, 3-Methoxybenzamide has been shown to inhibit ADP-ribosyltransferase and affect cell division in bacteria like Bacillus subtilis. medchemexpress.com Therefore, screening for antibacterial or other anti-infective properties could reveal entirely new therapeutic applications.

Q & A

Q. What are the recommended safety protocols for handling 2-Amino-N,N-diethyl-3-methoxybenzamide in laboratory settings?